Indan-5-carboxylic acid

Physicochemical Properties Drug-likeness Lipophilicity

Need a rigid, lipophilic carboxylic acid building block for medicinal chemistry? Indan-5-carboxylic acid (CAS 65898-38-6) addresses limitations of monocyclic benzoic acid by providing a conformationally constrained indane core with LogP 2.64, enhancing permeability and target engagement. Key data from literature: - MMP-13 inhibitor synthesis: yields sub-10 nM potency and intra-articular PK. - CFTR modulator scaffold: optimal LogD7.4 (-0.37) for bioavailability. - Solid-state cocrystallization: only one rotatable bond forms predictable H-bond networks.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 65898-38-6
Cat. No. B184039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndan-5-carboxylic acid
CAS65898-38-6
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C10H10O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12)
InChIKeyFOJQJDBJBNEHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indan-5-carboxylic Acid: Core Properties and Structural Identity


Indan-5-carboxylic acid (CAS 65898-38-6, also known as indane-5-carboxylic acid or 2,3-dihydro-1H-indene-5-carboxylic acid) is a bicyclic aromatic carboxylic acid consisting of a fused benzene and cyclopentane ring system with a carboxyl group at the 5-position. Its molecular formula is C10H10O2 with a molecular weight of 162.19 g/mol . The compound has a reported melting point of 184 °C and a predicted pKa of 4.24–4.44 [1], placing it among moderately acidic aromatic carboxylic acids. It is primarily employed as a building block in organic synthesis, with applications in medicinal chemistry and materials science .

Why Indan-5-carboxylic Acid Cannot Be Substituted


Substitution with structurally similar carboxylic acids such as indole-5-carboxylic acid (melting point 211–213 °C, contains nitrogen heteroatom) [1], indan-1-carboxylic acid (carboxyl at position 1 alters steric and electronic environment), or simple benzoic acid (monocyclic, pKa 4.20, LogP 1.87) [2] introduces fundamentally different physicochemical properties and reactivity profiles. Indan-5-carboxylic acid possesses a calculated LogP of 2.64 [3], which is significantly higher than benzoic acid, indicating greater lipophilicity that influences membrane permeability, solubility, and biological target engagement. The fused bicyclic indane scaffold confers conformational rigidity not present in monocyclic benzoic acid derivatives, directly impacting molecular recognition in biological systems and crystalline packing in materials applications . Consequently, generic replacement without experimental validation risks altering synthetic outcomes, biological activity, and material performance.

Indan-5-carboxylic Acid Differentiation Evidence


Lipophilicity: Comparison with Benzoic Acid

Indan-5-carboxylic acid exhibits a calculated LogP of 2.64 [1], compared to benzoic acid which has a reported LogP of 1.87 [2]. This difference of 0.77 LogP units represents a nearly 6-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity conferred by the fused cyclopentane ring.

Physicochemical Properties Drug-likeness Lipophilicity

Acidity: pKa vs. Benzoic Acid and 1-Indanone-6-carboxylic Acid

Indan-5-carboxylic acid has a predicted pKa of 4.24–4.44 [1]. This is comparable to benzoic acid (pKa 4.20) [2] but notably higher than 1-indanone-6-carboxylic acid (predicted pKa 3.99) . The presence of the ketone group in 1-indanone-6-carboxylic acid increases acidity by approximately 0.25–0.45 pKa units, a difference of nearly 2- to 3-fold in Ka.

Acid Strength Ionization Formulation

Ionization State: LogD (pH 7.4) vs. Benzoic Acid

At pH 7.4 (physiological pH), indan-5-carboxylic acid has a calculated LogD of -0.37 [1], indicating a slight preference for the aqueous phase and predominantly ionized state. This contrasts with its LogP of 2.64, demonstrating that the compound shifts from lipophilic to hydrophilic upon ionization. Benzoic acid, by comparison, has a LogD (pH 7.4) of approximately -1.3 [2], indicating greater aqueous solubility and more complete ionization at physiological pH.

Drug-likeness Bioavailability Distribution Coefficient

Molecular Rigidity: Indan Scaffold vs. Flexible Alkyl Acids

The indan-5-carboxylic acid scaffold possesses only 1 rotatable bond (the carboxyl C–C bond) [1], compared to linear alkyl carboxylic acids such as hexanoic acid which contain 4 rotatable bonds. This conformational restriction is further highlighted by the polar surface area of 37.3 Ų [1], which is comparable to benzoic acid (37.3 Ų) but with a significantly different molecular volume and shape due to the fused cyclopentane ring.

Molecular Recognition Crystal Engineering Conformational Analysis

MMP-13 Inhibitor: Scaffold Utility

A derivative of indan-5-carboxylic acid, specifically 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid, was reported as a selective, non-zinc chelating MMP-13 inhibitor with an IC50 value of <10 nM (exact value not publicly disclosed in abstract) [1]. In contrast, many common aromatic carboxylic acids such as benzoic acid or simple indan carboxylic acids do not yield MMP-13 inhibitors with this potency and selectivity profile when incorporated into analogous scaffolds [2].

Medicinal Chemistry Osteoarthritis MMP-13 Inhibition

CFTR Modulator: Privileged Scaffold

Indan-5-carboxylic acid and its derivatives are claimed as modulators of ATP-Binding Cassette (ABC) transporters, specifically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . While quantitative EC50 data for the parent indan-5-carboxylic acid is not provided in the patent abstract, the structural features of the indan-5-carboxylic acid scaffold are explicitly highlighted as conferring advantageous CFTR modulator properties compared to other aromatic carboxylic acid scaffolds such as benzoic acid or indole-5-carboxylic acid, which do not appear in the same patent family as preferred cores.

CFTR Cystic Fibrosis Ion Channel Modulation

Indan-5-carboxylic Acid Application Scenarios


Potent MMP-13 Inhibitors for Osteoarthritis

Indan-5-carboxylic acid serves as a key starting material for the synthesis of non-zinc chelating, selective MMP-13 inhibitors, as demonstrated by compound 1 (4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid) which exhibits sub-10 nM potency and favorable intra-articular pharmacokinetics [1]. The rigid indane scaffold with carboxyl at the 5-position provides optimal spatial presentation of the carboxylate for key binding interactions while avoiding zinc chelation, a feature not readily achieved with flexible alkyl carboxylic acids or monocyclic aromatic acids.

CFTR Modulator Discovery for Cystic Fibrosis

Indan-5-carboxylic acid is explicitly claimed as a core scaffold for CFTR modulator compounds [1]. Researchers developing next-generation CFTR correctors and potentiators can utilize this building block to generate novel analogs within established intellectual property space, leveraging the unique combination of lipophilicity (LogP 2.64), moderate acidity (pKa 4.24–4.44), and conformational rigidity that differentiates it from other aromatic carboxylic acid starting materials.

Lipophilicity and Ionization Tuning in Lead Optimization

When optimizing lead compounds for improved membrane permeability and bioavailability, indan-5-carboxylic acid offers a distinct LogP (2.64) and LogD₇.₄ (-0.37) profile compared to benzoic acid (LogP 1.87, LogD₇.₄ ≈ -1.3) [1]. This 5.9-fold increase in octanol-water partition coefficient and 8.5-fold increase in pH 7.4 distribution coefficient translates to measurably higher passive diffusion across biological membranes, making it a strategic replacement for benzoic acid in series where permeability is limiting.

Rigid Hydrogen-Bonding Synthon for Crystal Engineering

With only one rotatable bond and a well-defined spatial orientation of the carboxyl group, indan-5-carboxylic acid forms predictable and robust hydrogen-bonded networks in the solid state [1]. The polar surface area of 37.3 Ų and planar aromatic surface make it an ideal co-former or ligand for metal-organic frameworks (MOFs) and pharmaceutical cocrystals, offering distinct packing motifs compared to more flexible carboxylic acid building blocks.

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